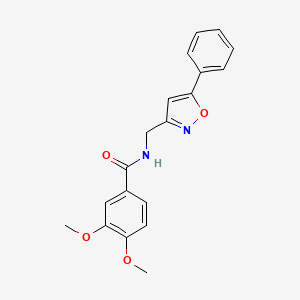
3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), an isoxazole ring (a five-membered ring with one oxygen atom and one nitrogen atom), and two methoxy groups (-OCH3) attached to a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized starting from the corresponding carboxylic acids or acid chlorides, which are then reacted with the appropriate amine . The isoxazole ring can be formed through several methods, including the reaction of hydroxylamine with α,β-unsaturated ketones .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The isoxazole ring could potentially undergo reactions at the carbon adjacent to the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with structures similar to 3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide have been synthesized and characterized to explore their potential applications in various fields, including pharmaceuticals and materials science. For instance, the synthesis of novel benzamide compounds starting from dimethoxybenzoic acid and amine derivatives has been reported, highlighting their antioxidant and antibacterial activities (Yakan et al., 2020). This suggests that derivatives of the compound could also exhibit similar bioactivities, making them potential candidates for further pharmaceutical research.
Antimicrobial and Antioxidant Activities
The exploration of benzamide derivatives for their antimicrobial and antioxidant properties indicates a promising area of application for 3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide. For example, new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides have shown effective total antioxidant, free radical scavenging, and metal chelating activity, alongside in vitro antibacterial activity against various bacteria (Yakan et al., 2020). This implies that 3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide could be investigated for similar biological activities.
Pharmacological Applications
Research on structurally related compounds suggests potential pharmacological applications. Compounds possessing dimethoxybenzamide structures have been evaluated for their pharmacological properties, including antipsychotic, anti-inflammatory, and analgesic activities. This points towards the possibility of 3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide serving as a lead compound in the development of new therapeutic agents (Gabriele et al., 2006; Abu‐Hashem et al., 2020).
Materials Science
In materials science, aromatic polyamides containing oxadiazole or benzonitrile units, similar in structural motif to the benzamide , have been developed for their thermal stability and ability to form thin flexible films. This suggests a potential application of 3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide in the synthesis of new polymeric materials with specific optical or mechanical properties (Sava et al., 2003).
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many isoxazole derivatives have been found to have various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Orientations Futures
Future research could explore the potential applications of this compound in various fields, such as medicine or materials science, based on its chemical structure and properties. Further studies could also investigate its synthesis and reactivity to develop more efficient methods for its production and use .
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-9-8-14(10-18(16)24-2)19(22)20-12-15-11-17(25-21-15)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCNXZSVYSSBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

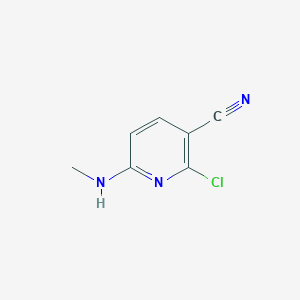
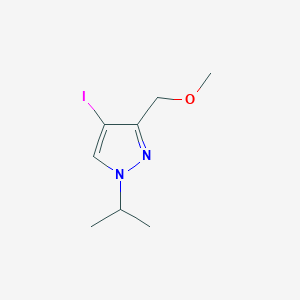
![3-Methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B2432656.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2432657.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2432659.png)
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2432660.png)
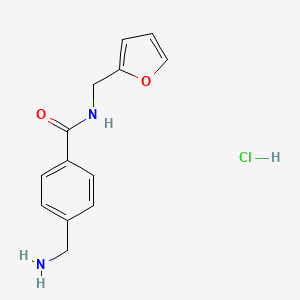
![4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2432662.png)
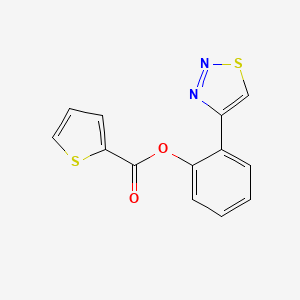
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2432668.png)


